Iguana-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IGUANA-1 is a potent inhibitor of aldehyde dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme that promotes colorectal and pancreatic cancer. This compound exhibits significant inhibition against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: IGUANA-1 can be synthesized through a series of chemical reactions involving substituted imidazolium or cyclic guanidine compounds. The specific synthetic route and reaction conditions are detailed in the patent WO2021257696 A1 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

Types of Reactions: IGUANA-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

IGUANA-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of ALDH1B1 and its effects on metabolic pathways.

Biology: Employed in cellular studies to investigate the role of ALDH1B1 in cancer cell proliferation and survival.

Medicine: Potential therapeutic agent for the treatment of colorectal and pancreatic cancer due to its inhibitory effects on ALDH1B1.

Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery

Mechanism of Action

IGUANA-1 exerts its effects by selectively inhibiting ALDH1B1, a mitochondrial enzyme involved in the metabolism of aldehydes. By inhibiting this enzyme, this compound disrupts the metabolic pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the inhibition of aldehyde dehydrogenase activity, leading to the accumulation of toxic aldehydes and subsequent cancer cell death .

Comparison with Similar Compounds

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

Uniqueness: IGUANA-1 is unique in its high potency and selectivity for ALDH1B1. Unlike other similar compounds, this compound exhibits significant inhibition against cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .

Biological Activity

Iguana-1, also referred to as dZIP1, is a zinc finger protein that plays a significant role in various biological processes, particularly in ciliogenesis and Hedgehog (Hh) signaling pathways. This article explores the biological activity of this compound by examining its functions, mechanisms, and implications in different biological contexts.

Ciliogenesis and Hedgehog Signaling

This compound has been identified as a crucial component in the formation of primary cilia, which are essential for various signaling pathways, including the Hedgehog signaling pathway. Research indicates that this compound is localized to the basal bodies of primary cilia and is required for their formation in vertebrates. This was demonstrated through experiments involving RNA interference (RNAi) in zebrafish and human cells, where the depletion of this compound resulted in defective ciliogenesis and subsequent disruptions in Hh signaling .

Key Findings:

- Localization : this compound localizes to the basal bodies of primary cilia .

- Function : It is essential for the formation of primary cilia in vertebrates, impacting Hh signaling pathways.

- Experimental Evidence : RNAi experiments showed that loss of this compound led to defects in cilia formation and function .

Study 1: Planarian Model

| Parameter | Control Planarians | Iguana-RNAi Planarians |

|---|---|---|

| Locomotion Type | Gliding | Inching |

| Regeneration Ability | Normal | Normal |

| Number of Observations | 288 gliding | 274 inching |

Study 2: Human Cell Lines

In human epithelial cell lines (HeLa and hTERT-RPE1), transfection with GFP-tagged this compound proteins showed that these proteins are involved in the structural integrity of cilia. The study highlighted that depletion of this compound not only impaired ciliogenesis but also affected downstream signaling pathways critical for cellular communication and development .

Implications for Disease Models

The role of this compound in ciliogenesis has broader implications for understanding diseases associated with ciliary dysfunction, such as ciliopathies. Given its involvement in Hh signaling, which is crucial for development and tissue patterning, mutations or dysregulation of this compound could contribute to developmental disorders and cancers where Hh signaling is aberrantly activated.

Properties

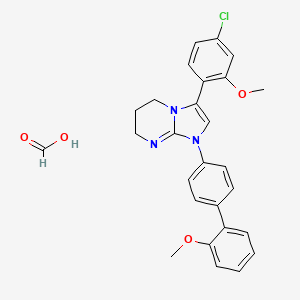

Molecular Formula |

C27H26ClN3O4 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine;formic acid |

InChI |

InChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3) |

InChI Key |

GONSQPFNQHUNGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.